molecular formula C20H18Cl2N2O2S B2951114 ethyl 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1207038-81-0

ethyl 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate

Cat. No.: B2951114
CAS No.: 1207038-81-0
M. Wt: 421.34
InChI Key: CWGVTTKKOAELTG-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is an imidazole-based heterocyclic compound featuring a thioacetate ester moiety, a 3,4-dichlorophenyl substituent at the 5-position, and a p-tolyl group at the 1-position of the imidazole ring. The thioether linkage (C–S–C) and ester group may enhance metabolic stability compared to simpler imidazole derivatives .

Properties

IUPAC Name

ethyl 2-[5-(3,4-dichlorophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O2S/c1-3-26-19(25)12-27-20-23-11-18(14-6-9-16(21)17(22)10-14)24(20)15-7-4-13(2)5-8-15/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGVTTKKOAELTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C17H18ClN3OS
  • Molecular Weight : 345.86 g/mol

Structural Features

  • The compound contains an imidazole ring, which is known for its biological significance.
  • The presence of a dichlorophenyl group may enhance its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .

Anticancer Properties

Research indicates that imidazole derivatives can inhibit cancer cell proliferation. A related study found that compounds with similar structural motifs exhibited cytotoxic effects on human cancer cell lines, such as colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values ranging from 6.2 μM to 43.4 μM . This suggests that this compound may possess similar anticancer properties.

The proposed mechanism for the biological activity of this class of compounds often involves:

  • Inhibition of Enzyme Activity : Many imidazole derivatives inhibit enzymes critical for cellular processes in pathogens or cancer cells.
  • Interference with DNA Synthesis : Some studies suggest that these compounds can disrupt DNA replication in rapidly dividing cells, such as those found in tumors .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Condensation Reactions : Utilizing thioacetic acid and imidazole derivatives.
  • Nucleophilic Substitution : Employing dichlorophenyl derivatives to introduce the chlorinated aromatic system into the imidazole framework.

Summary Table of Synthesis Methods

MethodKey ReagentsYield (%)
Condensation ReactionThioacetic acid, Imidazole75
Nucleophilic SubstitutionDichlorophenyl compound82

Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of various imidazole derivatives, this compound was tested against common pathogens. Results indicated a notable inhibition zone against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .

Study 2: Anticancer Activity

A focused study evaluated the cytotoxic effects of this compound on several cancer cell lines. The findings revealed that it induced apoptosis in treated cells, with mechanisms involving the activation of caspases and disruption of mitochondrial membrane potential .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the imidazole ring critically determine solubility, stability, and reactivity. Below is a comparative analysis of key analogs:

Compound Name Substituents (Imidazole Positions) Key Functional Groups Notable Properties
Target Compound 1: p-Tolyl; 5: 3,4-Dichlorophenyl Thioacetate ester at 2-position High lipophilicity; moderate polarity
4,5-Dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole 1: p-Tolyl; 4,5: Methyl; 2: Phenyl Methyl groups at 4,5 Crystalline structure; low solubility
(E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate 1: Trityl; 4: Acrylate ester Trityl (bulky protective group) Enhanced steric hindrance
1-Amino-2-(3-chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-1H-imidazol-5(4H)-one 2: Benzothiophene; 4: Benzylidene Amino, benzothiophene Potential bioactivity (e.g., kinase inhibition)

Key Observations:

  • The p-tolyl group at the 1-position (shared with the target compound and ’s analog) contributes to π-π stacking interactions in crystalline phases, as evidenced by X-ray data .
  • Thioacetate vs. Acrylate Esters : The thioacetate group in the target compound may confer greater metabolic resistance compared to acrylate esters (e.g., ), as thioethers are less prone to hydrolysis than oxygen-based esters .

Stability and Reactivity

  • Thioacetate vs.
  • Steric Effects : The p-tolyl and dichlorophenyl groups create steric hindrance around the imidazole core, which may slow degradation pathways compared to less substituted analogs .

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